
1,3-Bis(4-methoxyphenyl)-1,3-propanedione
Vue d'ensemble
Description
1,3-Bis(4-methoxyphenyl)-1,3-propanedione is a reagent in the preparation of hydroxyphenyl alkenyl isoxazoles which has estrogen receptor-alpha binding affinity.
This compound is a diketone. It is formed as an intermediate during the synthesis of bisphenols.
Applications De Recherche Scientifique
Synthesis and Characterization of Complexes :
- Used in the synthesis of heterotrinuclear complexes and investigated for its solubility properties in different solvents (Teixidor et al., 1987).
- Involved in the synthesis of bis-beta-diketone-type ligands for Tb(III) complexes, with potential applications in organic light-emitting devices (OLEDs) due to their fluorescence properties (Xiao et al., 2008).
Catalytic Applications :
- Found to be an effective catalyst for the epoxidation of olefinic compounds in the presence of molecular oxygen and aldehydes (Takai et al., 1991).
- Utilized in the direct epoxidation of olefins, showing significant catalytic activity (Yamada et al., 1991).
Photoluminescence and Antioxidant Activity :
- Exhibits significant antioxidant activity and can act as a UV ultraviolet absorbent (Jiang-lian, 2013).
Structural Studies :
- Analyzed for its molecular structure in different compounds and its impact on physical properties (Kagawa et al., 1993).
- Used in the study of the synthesis and properties of samarium(III)-based complexes with applications in luminescence (Sarıoğlu et al., 2020).
Other Applications :
- Plays a role in the formation of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen (Qian et al., 1992).
- Involved in the formation of dioxanes using manganese compounds (Nishino et al., 1991).
Mécanisme D'action
Propriétés
IUPAC Name |
1,3-bis(4-methoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMDORSUZRRMFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066363 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18362-51-1 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18362-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p,p'-Dimethoxydibenzoylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18362-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanedione, 1,3-bis(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(4-methoxyphenyl)propane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P,P'-DIMETHOXYDIBENZOYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ6BAP8SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione in the synthesis of large iron(III)-oxo clusters?
A1: this compound (abbreviated as Hpmdbm in the paper) acts as a ligand in the synthesis of the iron(III)-oxo cluster [NaFe6(OCH3)12(pmdbm)6]ClO4 []. It coordinates to the iron(III) centers through its oxygen atoms, contributing to the overall structure and properties of the cluster.
Q2: How does the structure of this compound influence the magnetic anisotropy of the iron(III)-oxo cluster?
A2: While this compound itself doesn't possess inherent magnetic anisotropy, its coordination geometry around the iron(III) ions significantly influences the single-ion anisotropy of the metal centers []. This single-ion anisotropy, in turn, contributes to the overall magnetic anisotropy of the [NaFe6(OCH3)12(pmdbm)6]ClO4 cluster, as evidenced by experimental techniques like HF-EPR and HF-CTM.
Q3: Can this compound be used as a building block for other types of materials?
A3: Yes, this compound serves as a precursor in the synthesis of 1,3,4,6-tetrakis(4'-methoxyphenyl)-2λ4δ2-thieno[3,4-c]thiophene []. This compound exhibits interesting electrochemical properties, undergoing two reversible one-electron oxidation stages. This highlights the versatility of this compound as a building block for various organic compounds with potential applications in materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
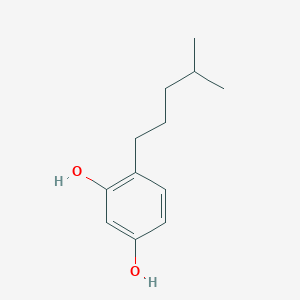
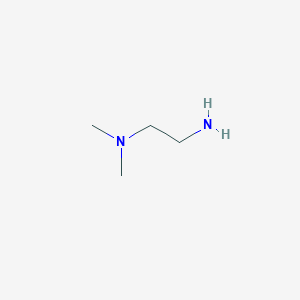
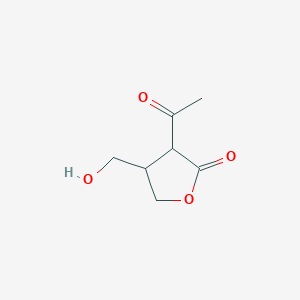

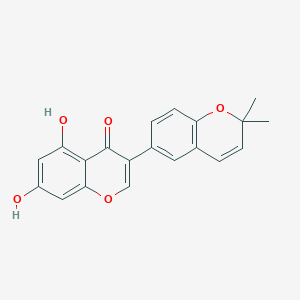


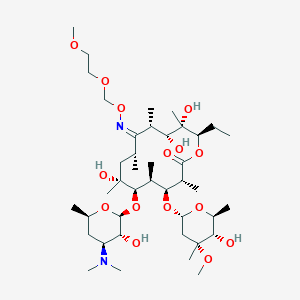
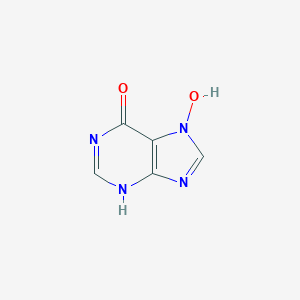
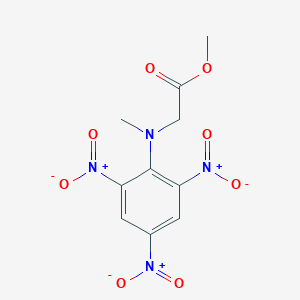

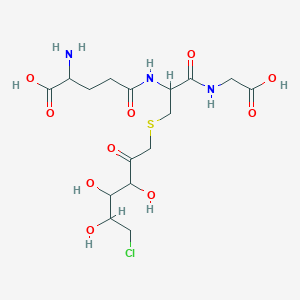

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
